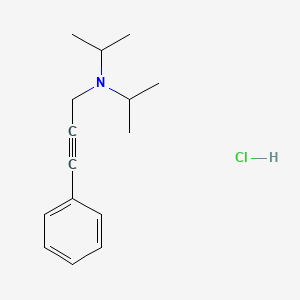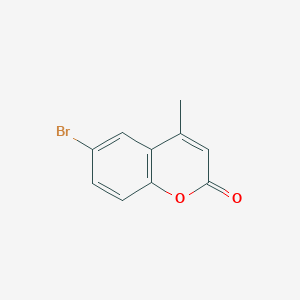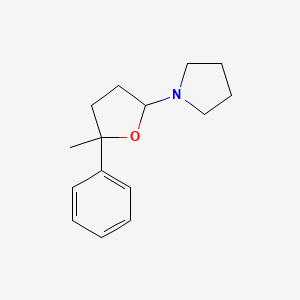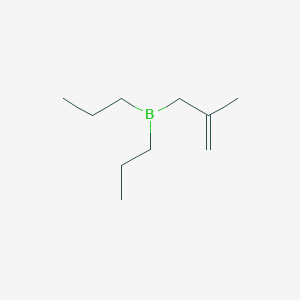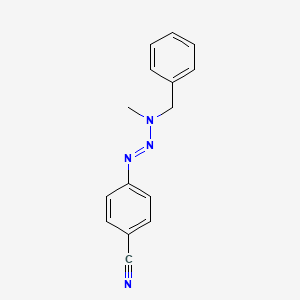
3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate is a complex organic compound known for its unique chemical structure and properties It is a derivative of phenoxazine, a heterocyclic compound, and is characterized by the presence of ethylamino, methyl, and o-tolyl groups attached to the phenoxazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenoxazine Core: This step involves the cyclization of appropriate precursors to form the phenoxazine ring.
Introduction of Substituents: The ethylamino, methyl, and o-tolyl groups are introduced through various substitution reactions.
Formation of the Formate Salt: The final step involves the reaction of the substituted phenoxazine with formic acid to form the formate salt.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functionalities.
Substitution: The ethylamino, methyl, and o-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate
- 3-(Diethylamino)-7-((2-methylphenyl)amino)phenoxazin-5-ium formate
- 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium tetrachlorozincate
Uniqueness
Compared to similar compounds, 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
71566-77-3 |
|---|---|
分子式 |
C23H23N3O3 |
分子量 |
389.4 g/mol |
IUPAC名 |
ethyl-[2-methyl-7-(2-methylanilino)phenoxazin-3-ylidene]azanium;formate |
InChI |
InChI=1S/C22H21N3O.CH2O2/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2;2-1-3/h5-13,24H,4H2,1-3H3;1H,(H,2,3) |
InChIキー |
GCEIRGRTPKYQJO-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C.C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
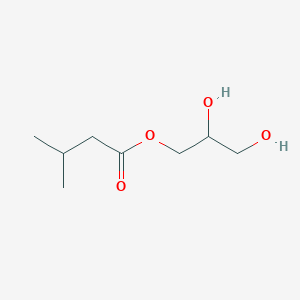
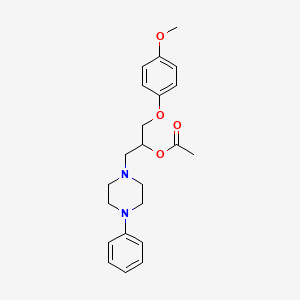
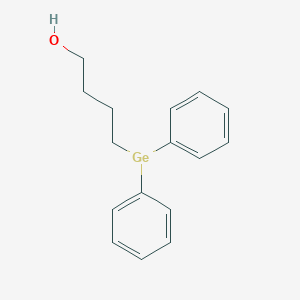
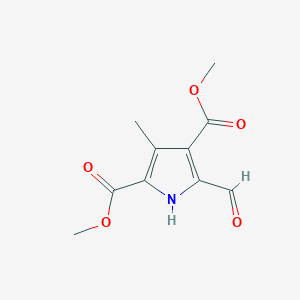
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)


